molecular formula C₂₀H₂₅NO₅ B122432 Estradiol-6-(O-carboxymethyl)oxime CAS No. 35048-47-6

Estradiol-6-(O-carboxymethyl)oxime

Cat. No. B122432
CAS RN: 35048-47-6
M. Wt: 359.4 g/mol
InChI Key: AWARIMYXKAIIGO-SBSUSGSLSA-N
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Description

Estradiol-6-(O-carboxymethyl)oxime is a derivative of estradiol, which is a naturally occurring estrogen and one of the primary female sex hormones. The modification of estradiol by introducing a carboxymethyl oxime group at the 6-position is a chemical strategy used to create specific haptens. These haptens can be linked to proteins and used to generate specific antisera for assays such as radioimmunoassays (RIAs) .

Synthesis Analysis

The synthesis of estradiol-6-(O-carboxymethyl)oxime involves the oxidation of estradiol to 6-oxo estradiol, followed by the transformation into the O-carboxymethyl oxime derivative. An efficient method for this synthesis has been reported where the yield of 6-oxo estradiol was significantly increased by using pyridinium chlorochromate adsorbed onto celite. The subsequent transformation to the O-carboxymethyl oxime derivative was achieved in quantitative yield . This method represents an improvement over previous synthesis techniques, providing a more efficient route to obtain the desired compound.

Molecular Structure Analysis

The molecular structure of estradiol-6-(O-carboxymethyl)oxime includes the steroid backbone of estradiol with an oxime functional group at the 6-position and a carboxymethyl group attached to the nitrogen of the oxime. This structural modification is crucial for the antigenic properties of the molecule, which are exploited in the generation of specific antisera for RIAs .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of estradiol-6-(O-carboxymethyl)oxime are characterized by the initial oxidation of the steroid, followed by the formation of the oxime and its subsequent derivatization. The compatibility of this process with various protecting groups has been studied to ensure the integrity of the steroid molecule during the synthesis . Additionally, the synthesis of similar O-carboxymethyl oxime derivatives of other steroids has been explored, indicating a broader applicability of this chemical strategy .

Physical and Chemical Properties Analysis

The physical and chemical properties of estradiol-6-(O-carboxymethyl)oxime are influenced by the presence of the oxime and carboxymethyl groups. These modifications are expected to affect the molecule's solubility, reactivity, and interaction with proteins, which are essential characteristics for its use in RIAs. The specific antisera generated using these conjugates can selectively bind to the estrogen derivatives, allowing for the accurate measurement of these hormones in biological samples .

Scientific Research Applications

Synthesis and Chemical Transformation

  • Estradiol-6-(O-carboxymethyl)oxime has been synthesized and chemically transformed for various applications. A study by Mons, Lebeau, and Mioskowski (1998) demonstrated the efficient oxidation of estradiol to 6-oxo estradiol, followed by transformation into the corresponding O-carboxymethyl oxime derivative (Mons, Lebeau, & Mioskowski, 1998).

Biochemical Research

  • In biochemical research, estradiol-6-(O-carboxymethyl)oxime derivatives have been utilized in yeast three-hybrid systems for protein heterodimerization. Muddana and Peterson (2004) synthesized estrone oximes, including estradiol-6-(O-carboxymethyl)oxime, for efficiently heterodimerizing estrogen receptors and streptavidin proteins, triggering gene expression (Muddana & Peterson, 2004).

Immunoassay Development

  • Estradiol-6-(O-carboxymethyl)oxime has been used in developing enzyme immunoassays for specific determination of synthetic estrogens in plasma. Turkes et al. (1981) employed a conjugate of this compound with horseradish peroxidase as a label in their assay methodology (Turkes, Dyas, Read, & Riad-fahmy, 1981).

Cytochemical Studies

  • In cytochemistry, Lee (1978) used a fluorescent estradiol conjugate, including estradiol-6-carboxymethyl-oxime, to detect estrogen receptors in human mammary cancer cells (Lee, 1978).

Fluoroimmunoassays

  • Estradiol-6-(O-carboxymethyl)oxime derivatives have been labeled for use in fluoroimmunoassays. Mikola, Sundell, and Hänninen (1993) labeled O-carboxymethyl oximes of estradiol with europium chelates for this purpose (Mikola, Sundell, & Hänninen, 1993).

Conjugation and Labeling for Assays

  • Meltola et al. (1999) synthesized and characterized various estradiol derivatives, including the O-(carboxymethyl)oxime derivative, for labeling with europium chelates in time-resolved fluoroimmunoassays (Meltola, Jauria, Saviranta, & Mikola, 1999).

Solid-Phase Chemiluminescence Immunoassay

Radioimmunoassay Applications

  • The compound has been involved in radioimmunoassay synthesis, as demonstrated in studies by Kundu (1973) and Jurjens, Pratt, and Woldring (1975), for accurate measurement of plasma estradiol levels (Kundu, 1973), (Jurjens, Pratt, & Woldring, 1975).

Estrogen Receptor Studies

  • Lee (1984) used a fluorescent estradiol conjugate, including 17 beta-estradiol-6-carboxymethyl oxime, for studying estrogen-binding substances in the rat uterus (Lee, 1984).

properties

IUPAC Name

2-[(Z)-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-20-7-6-13-12-3-2-11(22)8-15(12)17(21-26-10-19(24)25)9-14(13)16(20)4-5-18(20)23/h2-3,8,13-14,16,18,22-23H,4-7,9-10H2,1H3,(H,24,25)/b21-17-/t13-,14-,16+,18+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWARIMYXKAIIGO-UYGYUSPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C/C(=N/OCC(=O)O)/C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Estradiol-6-one 6-(o-carboxymethyloxime)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
248
Citations
G Tóth - Journal of Chromatography A, 1983 - Elsevier
NOTES 421 2, 4-and 3’, 5’-diido-ETME has to be taken into account. Nevertheless when the amount of lzsI used in the chloramine-T labelling procedure is sub-stoichiometric compared …
Number of citations: 10 www.sciencedirect.com
ML Chiu, TTC Tseng… - … and applied biochemistry, 2011 - Wiley Online Library
A convenient homogeneous enzyme immunoassay for estradiol is described. Unlike heterogeneous immunoassays, which require time‐consuming separation steps or expensive …
Number of citations: 13 iubmb.onlinelibrary.wiley.com
S Mons, L Lebeau, C Mioskowski - Synthetic communications, 1998 - Taylor & Francis
Estradiol was efficiently oxidized into 6-oxo estradiol using pyridinium chlorochromate. Previously reported yields were considerably increased by the use of oxidizing agent adsorbed …
Number of citations: 15 www.tandfonline.com
S Zhang, Y Huang, Y ZHU, T Yao - Acta Pharmacologica Sinica, 2005 - Wiley Online Library
Aim: To investigate the mechanism of the action of estrogen, which stimulates the release of secreted amyloid precursor protein α (sAPPα) and decreases the generation of amyloid‐β …
Number of citations: 44 onlinelibrary.wiley.com
SS Muddana, BR Peterson - Organic letters, 2004 - ACS Publications
We synthesized estrone oximes as chemical inducers of protein heterodimerization (CIDs). Estrone-17-(O-carboxymethyl)oxime coupled to biotinamidocaproic acid via N,N‘-…
Number of citations: 35 pubs.acs.org
M MALMQUIST, JANI THORELL - The Journal of Clinical …, 1979 - academic.oup.com
17 β-estradiol (E 2 ) was iodinated with the chloramine-T method. The 125 I-labelled material was purified with thin-layer chromatography. The major fraction was applied to a …
Number of citations: 23 academic.oup.com
A Turkes, J Dyas, GF Read, D Riad-Fahmy - Clinical chemistry, 1981 - academic.oup.com
In this enzyme immunoassay for ethynyl estradiol, a conjugate of the 3-(O-carboxymethyl)ether with horseradish peroxidase is used as the label and a conjugate of the 6-(O-…
Number of citations: 11 academic.oup.com
D Somjen, F Kohen, B Gayer, O Sharon… - American journal of …, 2004 - academic.oup.com
The present study was designed to determine whether some of the effects of estrogen on human vascular cell growth are exerted through membrane-binding sites, using native as well …
Number of citations: 23 academic.oup.com
H Jurjens, JJ Pratt, MG Woldring - The Journal of Clinical …, 1975 - academic.oup.com
A method for the radioimmunoassay of plasma estradiol is described which does not require extraction and chromatography of the plasma estradiol. Antibodies to estradiol-6(0-…
Number of citations: 79 academic.oup.com
JB Kim, GJ Barnard, WP Collins, F Kohen… - Clinical …, 1982 - academic.oup.com
We describe a simple, solid-phase chemiluminescence immunoassay for the measurement of estradiol-17 beta in extracts of peripheral venous plasma. The method has similar …
Number of citations: 83 academic.oup.com

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